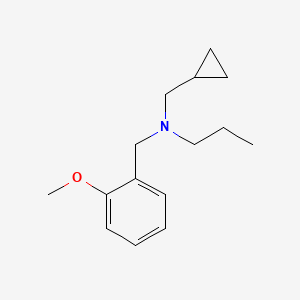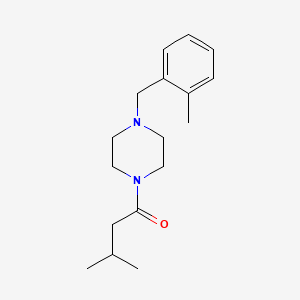
N-benzyl-N-ethyl-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-ethyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as BENA and has been found to have significant potential in fields such as biochemistry, pharmacology, and materials science.
科学研究应用
BENA has been found to have significant potential in various scientific research fields. In biochemistry, BENA has been used as a fluorescence probe to study protein-ligand interactions. BENA has also been used in pharmacology to develop new drugs for the treatment of cancer and other diseases. In materials science, BENA has been used as a building block for the synthesis of functional materials.
作用机制
BENA has been found to interact with proteins through covalent bonding and non-covalent interactions. The nitro group in BENA can act as an electron acceptor, forming hydrogen bonds with amino acid residues in proteins. BENA can also form covalent bonds with cysteine residues in proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects
BENA has been found to have various biochemical and physiological effects. In vitro studies have shown that BENA can inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. BENA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
BENA has several advantages for lab experiments, such as its high fluorescence quantum yield and its ability to selectively bind to proteins. However, BENA also has some limitations, such as its low solubility in water and its potential toxicity to cells.
未来方向
There are several future directions for research on BENA. One potential direction is the development of new drugs based on BENA for the treatment of cancer and other diseases. Another direction is the synthesis of new materials based on BENA for various applications, such as sensors and catalysis. Additionally, further studies are needed to understand the mechanism of action of BENA and its interactions with proteins.
Conclusion
In conclusion, BENA is a chemical compound that has significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on BENA may lead to the development of new drugs and materials with various applications.
合成方法
The synthesis of BENA involves the reaction of benzylamine, ethyl acrylate, and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Michael addition and subsequent cyclization to form the final product. The yield of BENA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
属性
IUPAC Name |
(E)-N-benzyl-N-ethyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)20(22)23/h3-13H,2,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZFSLGBCECLY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)






![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)